Z-Lys(Tos)-Onp
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Overview
Description
Z-Lys(Tos)-Onp, also known as Z-Lys(tos)-oh dcha, is a chemical compound with the CAS Number: 2362-45-0 . Its molecular weight is 615.83 . The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid compound with N-cyclohexylcyclohexanamine (1:1) .
Synthesis Analysis
The synthesis of this compound involves several chemical reactions. Some of the reactions include the use of dicyclohexyl-carbodiimide, sodium hydroxide, water, ethyl acetate, 2-chloro-1,3,2-dioxaphospholan, triethylamine, phosphonic acid diethyl ester, and others . The yield of the reactions varies depending on the conditions and reagents used .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reaction conditions and the yield of the reactions can vary depending on the reagents and conditions used .
Scientific Research Applications
Protein Conjugation and Modification : Z-Lysine derivatives, such as AmAzZLys, have been used for creating protein conjugates, demonstrating versatility in accommodating multiple reactive groups useful for protein conjugation. This application is significant in bioconjugate chemistry, especially for generating specific antibody conjugates with potential therapeutic applications (Yamaguchi et al., 2016).
Fluorescent Probing and Sensing : In the context of sensing and detection, Z-Lys(Tos)-Onp derivatives have been utilized in the development of lysosomal targeting probes. These probes, like LysFP@ZIF-8, demonstrate high selectivity and sensitivity for specific enzymes and can be applied for visual monitoring in living cells, contributing significantly to the field of hazardous materials research (Shen et al., 2020).
Enzyme Inhibition Studies : this compound related compounds have been studied for their potential as enzyme inhibitors. For instance, certain derivatives have been shown to act as potent inhibitors for Achromobacter protease I, a lysine-specific serine protease, which is relevant in the study of bioscience, biotechnology, and biochemistry (Masaki et al., 1992).
Applications in Drug Delivery : Research has explored the use of this compound derivatives in drug delivery systems. For example, in situ biomimetic mineralization on ZIF-8, involving lysozyme, demonstrated the potential of these compounds in creating drug release systems with improved stability and pH responsiveness. This is particularly relevant in the field of biomaterials science and engineering (Shi et al., 2020).
Biomedical Imaging : this compound derivatives have been used in positron emission tomography (PET) with (89)Zr for tracking the behavior of therapeutic monoclonal antibodies and other biologicals in vivo, significantly contributing to the field of medicinal chemistry (Vugts et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUCSPPSVJLOY-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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